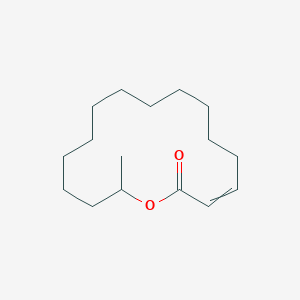![molecular formula C13H13N3O2S B14417173 6-[2-(4-Methoxyphenyl)ethenyl]-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one CAS No. 83715-79-1](/img/structure/B14417173.png)
6-[2-(4-Methoxyphenyl)ethenyl]-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[2-(4-Methoxyphenyl)ethenyl]-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a methoxyphenyl group, an ethenyl linkage, and a methylsulfanyl group attached to a triazine ring. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(4-Methoxyphenyl)ethenyl]-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, with suitable amines or other nucleophiles.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where a vinyl halide reacts with an aryl halide in the presence of a palladium catalyst.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted phenyl group reacts with the triazine ring.
Addition of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a thiolation reaction, where a methylthiol reacts with the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes typically utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methylsulfanyl group is oxidized to a sulfoxide or sulfone.
Reduction: The compound can undergo reduction reactions, where the ethenyl group is reduced to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted triazine derivatives.
Substitution: Amino, thio, and alkoxy-substituted triazine derivatives.
Aplicaciones Científicas De Investigación
6-[2-(4-Methoxyphenyl)ethenyl]-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and formulation.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 6-[2-(4-Methoxyphenyl)ethenyl]-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, leading to the disruption of cellular processes.
Receptor Binding: It may bind to specific receptors on the cell surface, modulating signal transduction pathways.
DNA Interaction: It may interact with DNA, leading to the inhibition of DNA replication and transcription.
Comparación Con Compuestos Similares
Similar Compounds
6-[2-(4-Chlorophenyl)ethenyl]-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one: Similar structure with a chlorophenyl group instead of a methoxyphenyl group.
6-[2-(4-Methoxyphenyl)ethenyl]-3-(ethylsulfanyl)-1,2,4-triazin-5(2H)-one: Similar structure with an ethylsulfanyl group instead of a methylsulfanyl group.
6-[2-(4-Methoxyphenyl)ethenyl]-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-thione: Similar structure with a thione group instead of a ketone group.
Uniqueness
6-[2-(4-Methoxyphenyl)ethenyl]-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one is unique due to the presence of the methoxyphenyl group, which imparts specific electronic and steric properties to the compound. This uniqueness may result in distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
83715-79-1 |
|---|---|
Fórmula molecular |
C13H13N3O2S |
Peso molecular |
275.33 g/mol |
Nombre IUPAC |
6-[2-(4-methoxyphenyl)ethenyl]-3-methylsulfanyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C13H13N3O2S/c1-18-10-6-3-9(4-7-10)5-8-11-12(17)14-13(19-2)16-15-11/h3-8H,1-2H3,(H,14,16,17) |
Clave InChI |
NYSLKKGEHOGOOT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C=CC2=NN=C(NC2=O)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



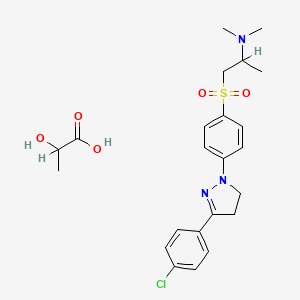
![4-[Bis(4-methoxyphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14417106.png)
![N-[({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl]glycine](/img/structure/B14417108.png)
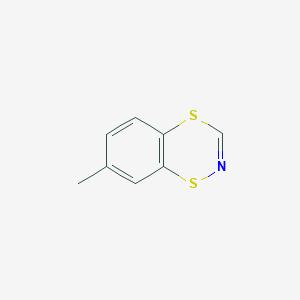
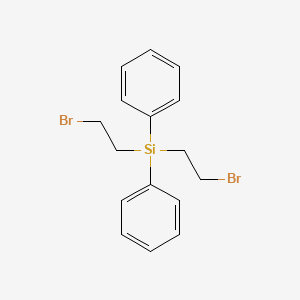
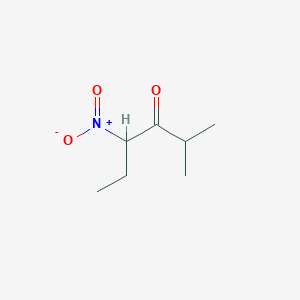
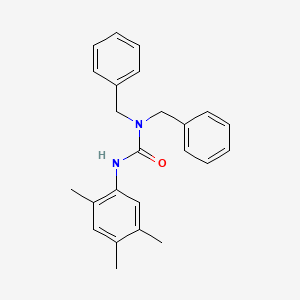
![1-[(1-Methylpiperidin-4-yl)methyl]-1H-indole](/img/structure/B14417142.png)

![3,3'-[(4-tert-Butyl-1,2-phenylene)bis(oxy)]di(propan-1-ol)](/img/structure/B14417153.png)


